2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide
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Overview
Description
2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides This compound is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, a methyl group attached to the nitrogen atom, and a sulfonyl group linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the chlorination of benzamide to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the chlorinated benzamide with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Pyrrolidinone Ring: The final step involves the reaction of the intermediate compound with 2-pyrrolidinone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, affecting their structure and function, which can lead to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-methyl-N-(2-oxopyrrolidin-1-yl)sulfonylbenzamide: Similar structure but with a methyl group at the 5 position.
2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)benzamide: Lacks the sulfonyl group.
2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzoic acid: Contains a carboxylic acid group instead of the amide.
Uniqueness
2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide is unique due to the presence of both the sulfonyl and pyrrolidinone groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,4-dichloro-N-methyl-5-(2-oxopyrrolidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4S/c1-15-12(18)7-5-10(9(14)6-8(7)13)21(19,20)16-4-2-3-11(16)17/h5-6H,2-4H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJNRHLLIFGCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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